2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is an organic compound that has garnered interest in various fields of scientific research. This compound features a quinazolinone core, which is known for its diverse biological activities. The presence of the piperazine ring and the fluorophenyl group further enhances its potential pharmacological properties.
Preparation Methods
The synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the quinazolinone core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperazine ring: This step involves the reaction of the quinazolinone intermediate with 4-(4-fluorophenyl)piperazine under suitable conditions, such as heating in the presence of a solvent like ethanol or methanol.
Functionalization with the trimethoxyphenyl group: This can be done through a substitution reaction where the trimethoxyphenyl group is introduced using appropriate reagents and catalysts.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorophenyl group can be replaced with other functional groups using appropriate nucleophiles and reaction conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of various quinazolinone derivatives with potential biological activities.
Biology: It is studied for its potential as a ligand for various biological targets, including receptors and enzymes.
Medicine: The compound is investigated for its potential pharmacological properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes, blocking their activity and resulting in therapeutic effects. The exact molecular pathways involved depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one can be compared with other similar compounds, such as:
4-(4-(2-fluorophenyl)piperazin-1-yl)-2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine: This compound also features a piperazine ring and a fluorophenyl group, but with a different core structure.
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound has a similar piperazine ring but different substituents and core structure.
Properties
Molecular Formula |
C28H31FN4O4 |
---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C28H31FN4O4/c1-17-26-22(13-18(14-23(26)34)19-15-24(35-2)27(37-4)25(16-19)36-3)31-28(30-17)33-11-9-32(10-12-33)21-7-5-20(29)6-8-21/h5-8,15-16,18H,9-14H2,1-4H3 |
InChI Key |
VJFGGQFCZSILEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC=C(C=C4)F)CC(CC2=O)C5=CC(=C(C(=C5)OC)OC)OC |
Origin of Product |
United States |
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